The Metabolic Conversion of Di(2-propylheptyl) Phthalate to its Primary Metabolite: A Technical Guide
The Metabolic Conversion of Di(2-propylheptyl) Phthalate to its Primary Metabolite: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the metabolic pathway leading to the formation of Mono-(2-propylheptyl) phthalate (MPHP) from its parent diester, Di(2-propylheptyl) phthalate (DPHP). Phthalate esters are ubiquitous environmental contaminants, and understanding their biotransformation is critical for toxicological assessment and the development of robust analytical methods for exposure monitoring. This document details the enzymatic hydrolysis of DPHP, the primary in vivo and in vitro experimental models used to study this conversion, and the analytical methodologies for the quantification of MPHP. This guide is intended for researchers, scientists, and professionals in the fields of toxicology, pharmacology, and drug development.
Introduction: The Significance of Phthalate Metabolism
Di(2-propylheptyl) phthalate (DPHP) is a high molecular weight phthalate ester utilized as a plasticizer in a wide range of consumer and industrial products.[1][2][3] Due to its non-covalent integration into polymer matrices, DPHP can leach into the environment, leading to human exposure through ingestion, inhalation, and dermal contact. The primary metabolic event following exposure is the hydrolysis of the diester to its monoester metabolite, Mono-(2-propylheptyl) phthalate (MPHP), a reaction that is a critical determinant of the toxicokinetics and potential bioactivity of the parent compound.[1][2][4][5] Understanding this initial metabolic step is paramount for assessing the potential health risks associated with DPHP exposure.
This guide will dissect the enzymatic machinery responsible for this conversion, provide evidence-based experimental frameworks for its study, and detail the analytical approaches required for accurate metabolite quantification. The causality behind experimental choices and the principles of self-validating protocols are emphasized to ensure scientific integrity and reproducibility.
The Enzymatic Hydrolysis of Di(2-propylheptyl) Phthalate
The conversion of DPHP to MPHP is an enzymatic hydrolysis reaction that cleaves one of the two ester linkages of the phthalic acid backbone. This biotransformation is primarily catalyzed by a class of enzymes known as carboxylesterases, with potential contributions from other lipolytic enzymes.
The Role of Carboxylesterases
Carboxylesterases (CES) are a superfamily of serine hydrolases that play a crucial role in the metabolism of a wide array of xenobiotics, including many ester-containing drugs and environmental chemicals.[6][7][8] In humans, two major carboxylesterase isozymes, hCE-1 and hCE-2, are responsible for the majority of ester hydrolysis.[6][9][10]
-
hCE-1: Predominantly expressed in the liver, hCE-1 generally exhibits a preference for substrates with a small alcohol group and a large acyl group.[9][10]
-
hCE-2: Found in high concentrations in the small intestine and also present in the liver, hCE-2 typically hydrolyzes substrates with a large alcohol group and a small acyl group.[9][10][11]
Given the structure of DPHP, which possesses two long-chain 2-propylheptyl alcohol moieties, it is hypothesized that hCE-2 plays a significant role in its initial hydrolysis. Studies on other long-chain phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), have shown that CES2 is a key enzyme in their conversion to the corresponding monoester.[11] The high expression of CES2 in the intestine suggests that a significant portion of ingested DPHP may undergo first-pass metabolism in the gut wall.
The general mechanism of carboxylesterase-mediated hydrolysis involves a catalytic triad of serine, histidine, and a carboxylic acid residue (aspartate or glutamate) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester bond in DPHP, leading to the formation of a transient tetrahedral intermediate. This is followed by the release of the first 2-propylheptanol molecule and the formation of an acylated enzyme intermediate. Finally, a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the active enzyme and releasing MPHP.
Other Potential Enzymatic Contributors
While carboxylesterases are the primary enzymes implicated in phthalate hydrolysis, other enzymes with esterase activity, such as pancreatic lipases, may also contribute to the metabolism of DPHP, particularly within the gastrointestinal tract.[12] However, the systemic clearance of DPHP is likely dominated by hepatic and intestinal carboxylesterases.
The metabolic pathway can be visualized as a two-step process, with the initial hydrolysis being the focus of this guide.
Caption: Metabolic conversion of DPHP to MPHP and subsequent metabolites.
Experimental Models for Studying DPHP to MPHP Conversion
The investigation of the metabolic conversion of DPHP to MPHP can be approached through both in vitro and in vivo experimental models. The choice of model depends on the specific research question, with in vitro systems being ideal for mechanistic studies and enzyme kinetics, while in vivo models provide a more holistic understanding of the compound's fate in a complete biological system.
In Vitro Models: Mechanistic Insights
In vitro systems allow for the precise control of experimental conditions and are essential for identifying the specific enzymes involved in DPHP hydrolysis and determining their kinetic parameters.
Human liver microsomes are subcellular fractions of the liver that are enriched in drug-metabolizing enzymes, including carboxylesterases.[13] They are a standard tool for studying phase I metabolism.
Protocol for DPHP Hydrolysis Assay using HLM:
-
Preparation:
-
Thaw cryopreserved HLM on ice.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a stock solution of DPHP in a suitable solvent (e.g., acetonitrile or DMSO) and dilute it to the desired final concentrations in the reaction buffer. Ensure the final solvent concentration in the incubation is low (typically <1%) to avoid enzyme inhibition.
-
Prepare a quenching solution to stop the reaction (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Incubation:
-
Pre-warm the HLM, reaction buffer, and DPHP solution to 37°C.
-
In a microcentrifuge tube, combine the reaction buffer, HLM (final protein concentration typically 0.5-1 mg/mL), and initiate the reaction by adding the DPHP solution.
-
Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding an equal volume of the ice-cold quenching solution.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the formation of MPHP using a validated LC-MS/MS or GC-MS method.
-
Causality of Experimental Choices:
-
pH 7.4: Mimics physiological pH.
-
37°C: Represents normal human body temperature.
-
Protein Concentration: Should be within the linear range for the enzyme activity.
-
Time Course: Essential to determine the initial rate of reaction for kinetic analysis.
-
Quenching Solution: Acetonitrile is effective for both stopping the reaction and precipitating proteins. The inclusion of an internal standard is crucial for accurate quantification.
To definitively identify the specific carboxylesterase isozymes responsible for DPHP hydrolysis, experiments using recombinant hCE-1 and hCE-2 are necessary. These are commercially available and provide a clean system to study the kinetics of each enzyme individually. The protocol is similar to that for HLM, with the recombinant enzyme replacing the microsomal fraction. This approach allows for the determination of kinetic parameters such as Km and Vmax for each isozyme.
In Vivo Models: Toxicokinetics and Whole-Body Metabolism
In vivo studies in animal models, such as rats, are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of DPHP in a whole organism.[3][4][5][14] Human volunteer studies, where ethically permissible, provide the most relevant data for human risk assessment.[1][2]
Protocol for a Rodent In Vivo Study:
-
Animal Acclimation and Dosing:
-
Sample Collection:
-
Collect blood samples at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) via a cannulated vessel or tail vein.
-
House the animals in metabolic cages to allow for the collection of urine and feces over a 24 or 48-hour period.[14]
-
-
Sample Processing:
-
Process blood samples to obtain plasma or serum.
-
Homogenize tissue samples (e.g., liver, intestine) if tissue distribution is of interest.
-
For urine samples, enzymatic treatment with β-glucuronidase/sulfatase is often necessary to hydrolyze any conjugated MPHP back to its free form for accurate total MPHP quantification.
-
-
Analysis:
-
Extract DPHP and its metabolites from the biological matrices using liquid-liquid extraction or solid-phase extraction.
-
Quantify the concentrations of DPHP and MPHP using a validated LC-MS/MS or GC-MS method.
-
Causality of Experimental Choices:
-
Oral Gavage: Simulates the primary route of human exposure.
-
Time-Course Blood Sampling: Allows for the determination of pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life.
-
Metabolic Cages: Essential for obtaining a complete picture of the excretion profile of the compound and its metabolites.
-
Enzymatic Hydrolysis of Urine: Crucial for accurate assessment of total metabolite excretion, as phase II conjugation is a common metabolic pathway.
Caption: Workflow for in vitro and in vivo studies of DPHP metabolism.
Analytical Methodologies for MPHP Quantification
The accurate and sensitive quantification of MPHP in biological matrices is essential for both in vitro and in vivo studies. The gold standard analytical techniques are chromatography-based methods coupled with mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used method for the analysis of phthalate metabolites due to its high sensitivity, selectivity, and specificity.
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate MPHP from other matrix components and potential isomers. A C18 column is commonly employed with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of acid (e.g., formic acid or acetic acid) to improve ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for detection. This involves selecting the precursor ion of MPHP and then monitoring for specific product ions after fragmentation. The use of a stable isotope-labeled internal standard (e.g., 13C-labeled MPHP) is highly recommended to correct for matrix effects and variations in instrument response, ensuring the highest level of accuracy and precision.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for phthalate metabolite analysis. However, it often requires a derivatization step to increase the volatility of the analytes. High-resolution mass spectrometry (HRMS) can be coupled with GC to provide enhanced mass accuracy and specificity.
Quantitative Data on DPHP to MPHP Conversion
The following table summarizes key quantitative parameters related to the metabolic conversion of DPHP to MPHP, compiled from available literature. It is important to note that direct enzymatic kinetic data for DPHP with specific human carboxylesterases is limited, and some values are inferred from studies on structurally similar long-chain phthalates.
| Parameter | Species/System | Value | Reference |
| In Vivo Human Study | |||
| Tmax of MPHP in blood | Human | Approx. 1 hour | [1][2] |
| Elimination Half-life of MPHP in blood | Human | Variable, part of a multi-phasic elimination | [1][2] |
| Urinary Excretion of MPHP | Human | <1% of administered DPHP dose | [15] |
| In Vivo Rat Study | |||
| Tmax of MPHP in blood | Rat | Approx. 1 hour | [4][5] |
| Elimination Half-life of MPHP in blood | Rat | Approx. 2.3 - 8.2 hours (for total metabolites) | [4][5] |
| In Vitro Data | |||
| Hydrolytic Activity towards long-chain phthalates (e.g., DEHP) | Human CES2 | Higher than CES1 | [11] |
| Hydrolytic Activity in Tissues (for DEHP) | Human Small Intestine > Liver | - | [11] |
Conclusion and Future Directions
The metabolic conversion of Di(2-propylheptyl) phthalate to Mono-(2-propylheptyl) phthalate is a critical first step in its biotransformation, primarily mediated by carboxylesterases, with a likely significant contribution from hCE-2 in the intestine and liver. This guide has outlined the key enzymatic players, provided detailed experimental frameworks for both in vitro and in vivo studies, and described the state-of-the-art analytical techniques for metabolite quantification.
While our understanding of DPHP metabolism has advanced, further research is warranted to delineate the precise roles and kinetic parameters of specific human carboxylesterase isozymes in its hydrolysis. Such data will be invaluable for refining physiologically based pharmacokinetic (PBPK) models and improving human health risk assessments for this widely used plasticizer. The methodologies and principles outlined in this guide provide a robust foundation for researchers to contribute to this important area of toxicology and drug metabolism.
References
-
Shih, Y. L., et al. (2019). Exposure marker discovery of di-2(propylheptyl) phthalate using ultra-performance liquid chromatography-mass spectrometry and a rat model. Journal of Food and Drug Analysis, 27(2), 585-594. [Link]
-
McNally, K., et al. (2021). Development, Testing, Parameterisation and Calibration of a Human PBPK Model for the Plasticiser, Di-(2-propylheptyl) Phthalate (DPHP) Using in Silico, in vitro and Human Biomonitoring Data. Frontiers in Pharmacology, 12, 715615. [Link]
-
Klein, D., et al. (2016). Di-(2-propylheptyl) phthalate (DPHP) and its metabolites in blood of rats upon single oral administration of DPHP. Toxicology Letters, 259, 80-86. [Link]
-
Klein, D., et al. (2018). Single ingestion of di-(2-propylheptyl) phthalate (DPHP) by male volunteers: DPHP in blood and its metabolites in blood and urine. Toxicology Letters, 295, 233-241. [Link]
-
European Chemicals Agency (ECHA). (2010). Bis(2-propylheptyl) phthalate - Brief Profile. [Link]
-
Hanioka, N., et al. (2023). Hydrolysis of dibutyl phthalate and di(2-ethylhexyl) phthalate in human liver, small intestine, kidney, and lung: An in vitro analysis using organ subcellular fractions and recombinant carboxylesterases. Chemico-Biological Interactions, 372, 110353. [Link]
-
Imai, T., et al. (2006). Human carboxylesterase isozymes: catalytic properties and rational drug design. Drug Metabolism and Pharmacokinetics, 21(3), 173-185. [Link]
-
Klein, D., et al. (2018). Single ingestion of di-(2-propylheptyl) phthalate (DPHP) by male volunteers: DPHP in blood and its metabolites in blood and urine. ResearchGate. [Link]
-
Shih, Y. L., et al. (2018). Exposure marker discovery of di-2(propylheptyl) phthalate using ultra-performance liquid chromatography-mass spectrometry and a rat model. PMC. [Link]
-
Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy, 33(2), 210-222. [Link]
-
Hosokawa, M. (2006). Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine. Clinical Pharmacology & Therapeutics, 80(5), 451-454. [Link]
-
Hatfield, M. J., & Potter, P. M. (2011). Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products. Journal of natural products, 74(6), 1544–1553. [Link]
-
BioIVT. (n.d.). INVITROCYP 150-Donor Human Liver Microsomes. [Link]
-
Li, B., et al. (2017). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current drug metabolism, 18(11), 999–1014. [Link]
-
Wang, C. S., & Kloer, H. U. (1983). Kinetic properties of human pancreatic carboxylesterase. Biochimica et biophysica acta, 754(2), 142–149. [Link]
-
Hanioka, N., et al. (2019). Hydrolysis of di(2-ethylhexyl) phthalate in humans, monkeys, dogs, rats, and mice: An in vitro analysis using liver and intestinal microsomes. Toxicology in Vitro, 54, 237-242. [Link]
-
Fisher, J. W., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the 24th Vertebrate Pest Conference. [Link]
-
Klein, D., et al. (2016). Di-(2-propylheptyl) phthalate (DPHP) and its metabolites in blood of rats upon single oral administration of DPHP. PubMed. [Link]
-
Ring, M., et al. (2019). A review of phthalate pharmacokinetics in human and rat: what factors drive phthalate distribution and partitioning?. Critical Reviews in Toxicology, 49(6), 481-512. [Link]
Sources
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. researchgate.net [researchgate.net]
- 3. Exposure marker discovery of di-2(propylheptyl) phthalate using ultra-performance liquid chromatography-mass spectrometry and a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Di-(2-propylheptyl) phthalate (DPHP) and its metabolites in blood of rats upon single oral administration of DPHP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human carboxylesterase isozymes: catalytic properties and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Hydrolysis of dibutyl phthalate and di(2-ethylhexyl) phthalate in human liver, small intestine, kidney, and lung: An in vitro analysis using organ subcellular fractions and recombinant carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic properties of human pancreatic carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. veritastk.co.jp [veritastk.co.jp]
- 14. Exposure marker discovery of di-2(propylheptyl) phthalate using ultra-performance liquid chromatography-mass spectrometry and a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ECHA CHEM [chem.echa.europa.eu]
